molecular formula C12H17NS2 B1217104 Benzyl diethyldithiocarbamate CAS No. 3052-61-7

Benzyl diethyldithiocarbamate

Cat. No. B1217104
Key on ui cas rn: 3052-61-7
M. Wt: 239.4 g/mol
InChI Key: SNBMGLUIIGFNFE-UHFFFAOYSA-N
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Patent
US06747111B2

Procedure details

Benzyl bromide (2.05 g, 12 mmol) in THF (10 mL) was added dropwise over 15 minutes to a supension of sodium N,N-diethyldithiocarbamate trihydrate (2.25 g, 10 mmol) in 25 mL of THF at room temperature. The solution was allowed to stir at room temperature for 3 hours when the solids were filtered off and the filtrate concentrated. The crude residue was purified by column chromatography (silica gel, 20% ethyl acetate in petroleum spirits) to obtain the title compound (2.25 g, 94%). 1H-nmr (CDCl3) δ 1.3 (6H), 3.7 (2H), 4.1 (2H), 4.6 (2H), 7.3 (5H).
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
sodium N,N-diethyldithiocarbamate trihydrate
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O.O.[CH2:12]([N:14]([CH2:18][CH3:19])[C:15](=[S:17])[S-:16])[CH3:13].[Na+]>C1COCC1>[CH3:13][CH2:12][N:14]([C:15]([S:17][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[S:16])[CH2:18][CH3:19] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
sodium N,N-diethyldithiocarbamate trihydrate
Quantity
2.25 g
Type
reactant
Smiles
O.O.O.C(C)N(C([S-])=S)CC.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours when the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (silica gel, 20% ethyl acetate in petroleum spirits)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCN(CC)C(=S)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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